molecular formula C2H5N5O4 B8589279 N-Methyl-N'-nitro-N-nitroguanidine

N-Methyl-N'-nitro-N-nitroguanidine

Cat. No. B8589279
M. Wt: 163.09 g/mol
InChI Key: SRKQWNFPTBNUKE-UHFFFAOYSA-N
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Patent
US05712110

Procedure details

About 25 mg of N-methyl-N'-nitro-N-nitrosoguanidine (Aldrich Chemie BDR) were added to a 10 ml tared graduated cylinder supplied with a glass stopper. Water was supplied so as to obtain a total volume of 10 ml, and the N-methyl-N'-nitro-N-nitrosoguanidine was dissolved therein by shaking. 10×1 ml of stock solution were obtained from this solution.
Name
N-methyl-N'-nitro-N-nitrosoguanidine
Quantity
25 mg
Type
reactant
Reaction Step One
Name
N-methyl-N'-nitro-N-nitrosoguanidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([N:9]=[O:10])[C:3]([NH:5][N+:6]([O-:8])=[O:7])=[NH:4].[OH2:11]>>[CH3:1][N:2]([N+:9]([O-:11])=[O:10])[C:3]([NH:5][N+:6]([O-:8])=[O:7])=[NH:4]

Inputs

Step One
Name
N-methyl-N'-nitro-N-nitrosoguanidine
Quantity
25 mg
Type
reactant
Smiles
CN(C(=N)N[N+](=O)[O-])N=O
Step Two
Name
N-methyl-N'-nitro-N-nitrosoguanidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=N)N[N+](=O)[O-])N=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a total volume of 10 ml
CUSTOM
Type
CUSTOM
Details
10×1 ml of stock solution were obtained from this solution

Outcomes

Product
Name
Type
Smiles
CN(C(=N)N[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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